N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O2S/c23-15-9-10-19(24)18(12-15)20-13-29-22(25-20)26-21(27)14-5-4-8-17(11-14)28-16-6-2-1-3-7-16/h1-13H,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMFWQRURCYSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control temperature and reaction times precisely.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of such groups.
Scientific Research Applications
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anti-inflammatory effects by inhibiting specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison
Core Structural Features
The target compound shares a common benzamide-thiazole scaffold with analogs but differs in substituent patterns. Key comparisons include:
Key Observations :
- Electron-Withdrawing vs.
- Benzamide Modifications: The 3-phenoxy group in the target compound may increase steric bulk and lipophilicity compared to nitro () or methoxy () substituents.
Spectroscopic and Physicochemical Properties
Infrared Spectroscopy (IR):
- Amide C=O Stretch : In , hydrazinecarbothioamides exhibit C=O absorption at 1663–1682 cm⁻¹ . The target compound’s amide group is expected to show a similar band, though shifts may occur due to electron-withdrawing substituents.
Solubility and pKa:
- reports a pKa of 2.53 for a thiazole-triazole derivative, likely due to acidic protons on the triazole ring . The target compound’s solubility in aqueous media may be lower due to hydrophobic dichlorophenyl and phenoxy groups.
- Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability and membrane permeability compared to chlorinated derivatives .
Q & A
Q. What strategies mitigate toxicity while retaining bioactivity in preclinical models?
- Answer :
- Prodrug design : Masking the amide as a pivaloyloxymethyl ester reduces hepatotoxicity (ALT levels drop by 60%).
- PEGylation : Enhances solubility and reduces renal clearance (t increased from 2.1 to 8.7 h).
- Metabolic profiling : CYP450 screening identifies pathways for targeted inhibition (e.g., CYP3A4-mediated detoxification) .
Notes
- Advanced methodologies (e.g., DFT, MD) are emphasized for interdisciplinary rigor.
- Structural insights are cross-validated using experimental (X-ray) and computational data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
